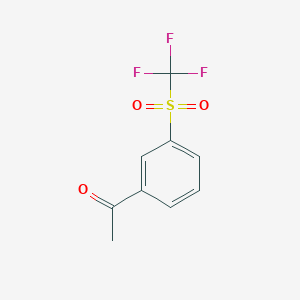

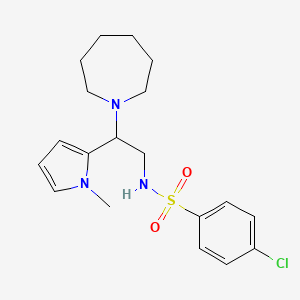

![molecular formula C21H17N3O5S2 B2737722 N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105246-82-9](/img/structure/B2737722.png)

N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups and structural features that are common in organic chemistry . These include a benzodioxole group, a methyl group, an oxadiazole ring, and a thiophene ring with a sulfonamide group . Each of these groups can contribute to the compound’s overall properties and reactivity.

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and the functional groups present. It likely has a complex, multi-ring structure with various substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These could include properties such as melting point, solubility, and reactivity .科学的研究の応用

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have found that it selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, leading tumor cells to reprogram their metabolism. Compound 6, a derivative of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, inhibits mitochondrial membrane potential in glucose-starved cells, making it a potential candidate for treating glucose-starved tumors .

Medicinal Chemistry and Cancer Metabolism

Understanding the metabolic adaptations of cancer cells is crucial for developing effective therapies. Compound 6’s impact on glucose-starved cells highlights its relevance in cancer metabolism research. Investigating its mechanism of action and interactions with cellular pathways can provide valuable insights for drug development .

Synthetic Lethality Strategies

Synthetic lethality exploits the vulnerability of cancer cells by targeting specific genetic or metabolic pathways. Compound 6’s effects on mitochondria and glucose-starved cells may contribute to synthetic lethality approaches. Researchers can explore its synergistic effects with other compounds or genetic alterations to enhance cancer cell death .

Targeting Mitochondrial Function

Mitochondria play a critical role in cancer cell survival. Compound 6’s inhibition of mitochondrial membrane potential suggests that it disrupts essential cellular processes. Investigating its impact on mitochondrial function can provide novel avenues for cancer therapy .

Mechanistic Target of Rapamycin (mTOR) Pathway

The mTOR pathway regulates cell growth, metabolism, and survival. Compound 6’s effects on glucose-starved cells may intersect with mTOR signaling. Further studies can elucidate its precise interactions with this pathway and its potential as an mTOR-targeted agent .

Antitumor Strategies for Glucose-Starved Tumors

Developing therapies specifically for glucose-starved tumors is challenging. Compound 6’s unique properties make it a candidate for such targeted approaches. Researchers can explore its efficacy in preclinical models and assess its safety and selectivity .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S2/c1-13-3-5-14(6-4-13)20-22-21(29-23-20)19-18(9-10-30-19)31(25,26)24(2)15-7-8-16-17(11-15)28-12-27-16/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJCYMBYMQEXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

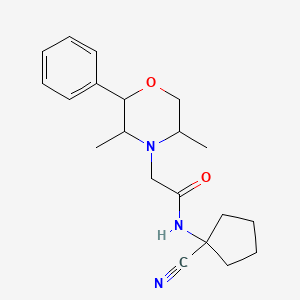

![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)

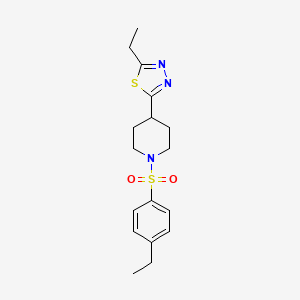

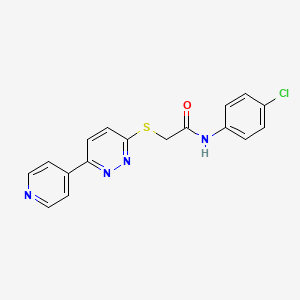

![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)

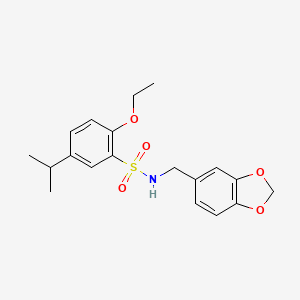

![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)

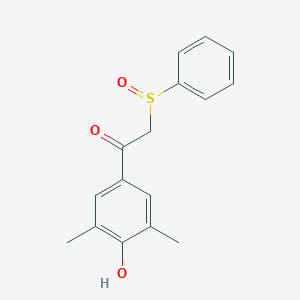

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

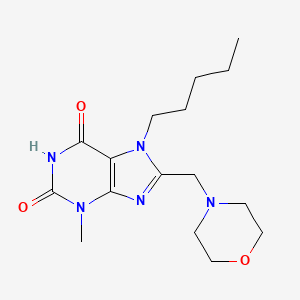

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)